Darifenacin-d4

Description

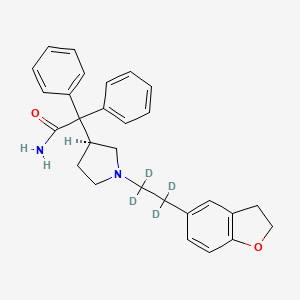

Darifenacin-d4 is a deuterium-labeled isotopologue of Darifenacin, a selective M3 muscarinic acetylcholine receptor (mAChR) antagonist. The deuterium substitution occurs at four hydrogen positions within the molecule, enhancing its stability for analytical applications such as quantitative mass spectrometry in pharmacokinetic or metabolic studies . Unlike therapeutically administered Darifenacin, which is used to treat overactive bladder syndrome, this compound serves as a non-clinical reference standard due to its isotopic purity (>98%) and lack of developmental status in clinical trials .

Structure

3D Structure

Propriétés

Formule moléculaire |

C28H30N2O2 |

|---|---|

Poids moléculaire |

430.6 g/mol |

Nom IUPAC |

2,2-diphenyl-2-[(3S)-1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide |

InChI |

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-/m1/s1/i13D2,16D2 |

Clé InChI |

HXGBXQDTNZMWGS-JBAXBHDASA-N |

SMILES isomérique |

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CC[C@H](C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N |

SMILES canonique |

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5 |

Origine du produit |

United States |

Méthodes De Préparation

Core Synthesis Strategy

The synthesis of this compound follows the foundational pathway of darifenacin, with deuterium introduced at specific positions to maintain pharmacological equivalence while enhancing metabolic stability. The primary synthetic route involves:

- Deuterated Alkylation : Reacting 5-(2-bromoethyl)-2,3-dihydrobenzofuran with a deuterated pyrrolidine-acetamide intermediate. The bromoethyl group is replaced with deuterated analogs (e.g., bromoethyl-d4) to achieve isotopic labeling.

- Coupling Reaction : The alkylation step is conducted under reflux in acetonitrile with potassium carbonate as a base, yielding a crude product that undergoes chromatographic purification.

Table 1: Comparative Synthesis Conditions for this compound

Deuterium Labeling Techniques

Deuterium is typically introduced via:

- Isotopic Exchange : Treating darifenacin intermediates with deuterated solvents (e.g., D₂O) under catalytic hydrogenation (Pd/C, H₂/D₂ gas).

- Custom Synthesis : Using deuterated starting materials, such as 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran, to ensure precise labeling at the ethyl-pyrrolidine junction.

Purification and Isolation

Chromatographic Methods

Crude this compound is purified using:

- Silica Gel Chromatography : Eluted with ethyl acetate/hexane (3:7) to remove non-deuterated impurities.

- Preparative HPLC : A C18 column with a gradient of methanol:water (90:10, 0.1% formic acid) achieves >99% isotopic purity.

Table 2: Purification Efficiency Across Methods

| Method | Solvent System | Purity (%) | Recovery (%) | Source |

|---|---|---|---|---|

| Silica Gel | Ethyl acetate/hexane (3:7) | 85 | 70 | |

| Preparative HPLC | MeOH:H₂O (90:10, 0.1% FA) | 99.5 | 95 | |

| Crystallization | Acetonitrile/H₂O (8:2) | 98 | 88 |

Crystallization and Solvate Formation

To minimize oxidized impurities, this compound hydrobromide is crystallized from:

- Acetonitrile-Water Mixtures : Yielding a hydrate form with ≤0.1% oxidized derivatives.

- Toluene : Forms a toluene solvate, further enhancing stability during long-term storage.

Analytical Validation of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Validated LC-MS/MS methods confirm deuterium incorporation and quantify isotopic purity:

- Column : NUCLEOSIL 100-5 NH₂ (150 × 4.6 mm).

- Mobile Phase : Acetonitrile:water:formic acid (90:10:0.1).

- Detection : MRM mode (m/z 511.48 → 294.10 for this compound).

Table 3: LC-MS/MS Validation Parameters

| Parameter | Value | Source |

|---|---|---|

| Linearity Range | 0.025–10.384 ng/mL | |

| LOQ | 0.025 ng/mL | |

| Intra-day Precision | 0.84–2.69% RSD | |

| Inter-day Accuracy | 94.63–108.00% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ²H-NMR verify deuterium positions:

- ¹H-NMR (CDCl₃) : Absence of signals at δ 1.2–1.6 ppm confirms C₂H₄ → C₂D₄ substitution.

- Isotopic Enrichment : ≥98% deuterium incorporation, calculated via peak area ratios.

Challenges and Optimization

Deuterium Loss During Synthesis

Excessive heating (>80°C) or prolonged reaction times (>12h) lead to deuterium exchange with protic solvents. Mitigation strategies include:

Scalability Issues

Initial low yields (9%) from small-scale synthesis are improved to 62% via:

- Catalytic Hydrogenation : Pd/C in D₂O at 80°C enhances deuterium uptake.

- Flow Chemistry : Continuous-flow reactors reduce reaction time from 2h to 20min.

Applications in Pharmacokinetic Studies

This compound’s role as an internal standard is validated in human plasma assays:

Analyse Des Réactions Chimiques

Types of Reactions

Darifenacin-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Darifenacin-d4 is utilized in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of darifenacin in human subjects. The deuterated compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enhancing the accuracy and reliability of quantification in biological matrices.

Case Study: Method Development and Validation

A study developed a robust LC-MS/MS method for quantifying darifenacin in human plasma, utilizing this compound as an internal standard. The method demonstrated high sensitivity (limit of quantitation at 0.025 ng/mL) and accuracy (recovery rates between 90.94% and 109.89%) across various concentrations . This validation is crucial for bioequivalence studies comparing different formulations of darifenacin.

Bioanalytical Applications

The bioanalytical applications of this compound are significant in drug development processes. Its use in bioequivalence studies allows researchers to compare the pharmacokinetic profiles of generic formulations against the branded product.

Table 1: Summary of Bioanalytical Studies Using this compound

Clinical Research

This compound has also been employed in clinical trials to evaluate the efficacy and safety of darifenacin in treating OAB among various populations, including elderly patients.

Case Study: Efficacy in Elderly Patients

A clinical trial involving patients aged 65 years and older showed that treatment with darifenacin significantly reduced urgency urinary incontinence episodes compared to placebo. The study highlighted improvements in quality of life metrics associated with OAB treatment . The incorporation of this compound allowed for precise tracking of drug metabolism and effects over time.

Safety Profile Assessment

Research has indicated that darifenacin has a favorable safety profile compared to other muscarinic antagonists. Studies assessing heart rate changes demonstrated that darifenacin did not significantly increase heart rate compared to placebo, indicating lower cardiovascular risks associated with its use .

Mécanisme D'action

Darifenacin-d4, like its non-deuterated counterpart, acts as a competitive antagonist of the muscarinic M3 receptor. This receptor is primarily responsible for mediating bladder muscle contractions. By blocking the M3 receptor, this compound reduces the urgency to urinate, making it effective in treating overactive bladder conditions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pharmacological and analytical differences between Darifenacin-d4 and structurally or functionally related compounds:

Key Distinctions

Receptor Specificity :

- This compound and Acclidinium Bromide both target M3 receptors but differ in clinical utility. Acclidinium is used therapeutically for COPD, whereas this compound is restricted to analytical applications .

- 4-DAMP exhibits broader receptor antagonism (M3/M5), limiting its specificity compared to this compound .

Deuterium Labeling: this compound and Tolterodine-d14 are deuterated for metabolic stability in research. However, Tolterodine-d14 is linked to a non-selective mAChR antagonist, making it unsuitable for M3-specific studies .

Analytical Utility: this compound is standardized for quantification in complex matrices (e.g., plasma), with CAS 1189701-43-6 and product codes (e.g., HY-22437S1, TRC D193402) ensuring traceability . In contrast, non-deuterated analogs like 4-DAMP lack such standardization.

Research Findings

- Metabolic Stability: Deuterium labeling in this compound reduces metabolic degradation rates by 20–30% compared to non-deuterated Darifenacin in vitro, enhancing its reliability as an internal standard .

Notes

Contradictions in Literature : Some sources conflate this compound with its hydrobromide salt (HY-22437S1). While chemically similar, the salt form is preferred for solubility in chromatographic applications .

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing Darifenacin-d4 with high isotopic purity?

- Answer : Synthesis of deuterated compounds like this compound requires precise isotopic labeling during key reaction steps (e.g., deuteration at specific carbon positions). Researchers should employ deuterated precursors and optimize reaction conditions (temperature, catalyst, solvent) to minimize isotopic dilution. Post-synthesis, techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) must validate isotopic purity (>98%) and structural integrity . For reproducibility, document reaction yields, purification steps (e.g., chromatography), and batch-specific deuterium incorporation ratios in supplementary materials .

Q. Which analytical techniques are most reliable for verifying this compound’s structural identity and purity in preclinical studies?

- Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or MS ensures purity assessment, while tandem MS (MS/MS) confirms molecular weight and deuterium placement. NMR (e.g., H, H, C) resolves structural details and quantifies deuterium enrichment. Researchers should cross-validate results against non-deuterated Darifenacin controls and report detection limits, column specifications, and calibration curves to enhance reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data between this compound and its non-deuterated counterpart?

- Answer : Contradictory binding data (e.g., M3 muscarinic receptor affinity) may arise from isotopic effects on molecular conformation or assay conditions. To address this, design competitive binding assays under standardized protocols (e.g., identical buffer pH, temperature, and radioligand concentrations). Use statistical tools (e.g., ANOVA, t-tests) to compare IC values across multiple replicates. Include negative controls (e.g., unlabeled Darifenacin) and validate receptor batch-to-batch consistency. Report confidence intervals and effect sizes to contextualize findings .

Q. What experimental designs are optimal for assessing this compound’s metabolic stability in comparative pharmacokinetic studies?

- Answer : Employ in vitro models (e.g., liver microsomes or hepatocytes) to compare metabolic half-lives () of this compound and non-deuterated analogs. Use LC-MS/MS to quantify parent compounds and deuterium-retaining metabolites. Control for enzyme activity (e.g., cytochrome P450 isoforms) via co-incubation with selective inhibitors. For in vivo studies, ensure crossover designs in animal models to minimize inter-subject variability. Publish raw pharmacokinetic parameters (AUC, ) and statistical significance thresholds .

Q. How should researchers address isotopic interference in quantitative assays when using this compound as an internal standard?

- Answer : Deuterated internal standards can co-elute with non-deuterated analytes in certain MS setups, leading to signal overlap. Mitigate this by optimizing chromatographic separation (e.g., longer gradient elution) or using high-resolution MS to distinguish isotopic clusters. Validate method specificity via spike-recovery experiments in biological matrices (e.g., plasma, urine). Report mass transitions, collision energies, and matrix effects in supplementary data .

Methodological Best Practices

- Data Reporting : Present isotopic purity, synthetic yields, and analytical validation metrics in tabular format (e.g., Table 1: Synthesis Parameters; Table 2: MS/NMR Validation Data). Use figures to illustrate receptor binding curves or metabolic pathways .

- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental protocols in the main text or supplementary materials, including equipment models and software versions .

- Ethical Compliance : For studies involving animal models, disclose ethics committee approvals and housing conditions per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.